molecular formula C8H11N3 B1282911 4-cyclopropyl-6-methylpyrimidin-2-amine CAS No. 92238-61-4

4-cyclopropyl-6-methylpyrimidin-2-amine

Cat. No. B1282911
Key on ui cas rn: 92238-61-4
M. Wt: 149.19 g/mol
InChI Key: KPMMRZPKAYBHME-UHFFFAOYSA-N
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Patent
US04515626

Procedure details

15 g of guanidine carbonate are added to a mixture of 10 g of 1-cyclopropyl-butane-1,3-dione and 150 g of water, and stirring is maintained at 95° C. for 5 hours. The mixture is then concentrated by evaporation to a volume of 50 ml, and the cooled aqueous concentrate is extracted three times with 100 ml of ethylene chloride each time. The organic phase is dried over magnesium sulfate and concentrated by evaporation. The residue crystallises to thus yield 5 g of the title compound, m.p. 113°-115° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)(O)O.[NH2:5][C:6]([NH2:8])=[NH:7].[CH:9]1([C:12](=O)[CH2:13][C:14](=O)[CH3:15])[CH2:11][CH2:10]1>O>[NH2:7][C:6]1[N:8]=[C:12]([CH:9]2[CH2:11][CH2:10]2)[CH:13]=[C:14]([CH3:15])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)C(CC(C)=O)=O
Name
Quantity
150 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated by evaporation to a volume of 50 ml
CONCENTRATION
Type
CONCENTRATION
Details
the cooled aqueous concentrate
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with 100 ml of ethylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue crystallises to thus yield 5 g of the title compound, m.p. 113°-115° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CC(=N1)C1CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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